BenchChemオンラインストアへようこそ!

Amg 076

MCHR1 binding affinity functional antagonism receptor pharmacology

AMG 076 is a potent, orally bioavailable, non-peptide small-molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), originally developed by Amgen for the treatment of obesity. The compound was advanced through lead optimization to overcome hERG potassium channel inhibition that plagued earlier candidates, reaching Phase I clinical evaluation before discontinuation in 2008.

Molecular Formula C32H39F3N2O5S
Molecular Weight 620.7 g/mol
CAS No. 1001438-96-5
Cat. No. B1664855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg 076
CAS1001438-96-5
Synonyms1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid
AMG 076
Molecular FormulaC32H39F3N2O5S
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1
InChIKeyIBDOVKSLMMFQPJ-IUPOGUASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG 076 (CAS 1001438-96-5): A Clinically Evaluated, Selective MCHR1 Antagonist for Obesity and Metabolic Research


AMG 076 is a potent, orally bioavailable, non-peptide small-molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), originally developed by Amgen for the treatment of obesity [1]. The compound was advanced through lead optimization to overcome hERG potassium channel inhibition that plagued earlier candidates, reaching Phase I clinical evaluation before discontinuation in 2008 [2]. AMG 076 remains a widely cited pharmacological tool compound for probing MCHR1-mediated regulation of food intake, energy expenditure, and glucose homeostasis in rodent and non-human primate models [3].

Why AMG 076 Cannot Be Substituted by Other MCHR1 Antagonists for Obesity and Metabolic Research


MCHR1 antagonists exhibit widely divergent profiles in terms of receptor binding affinity, functional potency, hERG liability, selectivity against MCHR2 and off-target receptors, and in vivo metabolic outcomes. AMG 076 was specifically optimized from a lead series (compound 2) that demonstrated potent MCHR1 antagonism but unacceptable hERG channel inhibition, a liability that has derailed multiple MCHR1 programs [1]. Furthermore, AMG 076 is one of the few MCHR1 antagonists for which both rodent multi-week efficacy data and non-human primate (cynomolgus monkey) data have been published, alongside head-to-head comparison with the clinical standard sibutramine—including differential effects on glucose tolerance and insulin sensitivity not observed with the comparator [2]. Simple substitution by another MCHR1 antagonist with superficially similar in vitro potency (e.g., SNAP-94847 with Ki 2.2 nM, or GW-803430 with IC50 ~9.3 nM) cannot replicate this integrated pharmacological dataset.

AMG 076 Quantitative Differentiation Evidence: Potency, Safety Margin, Selectivity, and In Vivo Efficacy vs. Comparators


MCHR1 Binding Affinity and Functional Potency vs. Key MCHR1 Antagonists

AMG 076 demonstrates sub-nanomolar binding affinity for MCHR1 (Ki = 0.6 ± 0.10 nM) and functional antagonism in a Ca²⁺ mobilization assay (IC50 = 1.2 ± 0.26 nM) [1]. This binding affinity exceeds that of several structurally distinct MCHR1 antagonists reported in the literature: SNAP-94847 (Ki = 2.2 nM; ~3.7-fold lower affinity) [2], T-226296 (IC50 = 5.5 nM for human MCHR1; ~4.6-fold lower potency) , GW-803430 (IC50 = 9.3 nM; ~7.8-fold lower potency) , and AZD1979 (IC50 ≈ 12 nM; ~10-fold lower potency) .

MCHR1 binding affinity functional antagonism receptor pharmacology

hERG Liability Reduction vs. Internal Lead Compound 2: A Critical Safety Differentiation

The discovery program at Amgen initially identified compound 2 as a potent MCHR1 antagonist, but further profiling revealed it to be a potent inhibitor of the hERG potassium channel (hERG IC50 in the low nanomolar range, reported as ~4.0 nM in IMR-32 cells for a related chemotype), which prevented further development [1]. Structural optimization led to compound 11 (AMG 076), which retained MCHR1 potency while achieving a dramatically reduced hERG liability with IC50 > 5 μM, representing a >1,000-fold improvement in the hERG safety margin . This reduction was confirmed in vivo through preclinical cardiovascular studies examining QT prolongation [1].

hERG inhibition cardiac safety QT prolongation lead optimization

Broad Receptor Selectivity Profile: >1,000-Fold Window Over 5HT2C and No Activity at MCHR2

AMG 076 was screened in radioligand displacement assays against a panel of 64 GPCRs, transporters, and ion channels (Eurofins Panlabs). For 63 of 64 targets, the IC50 exceeded 2,000 nM, with the sole exception being the serotonin 5HT2C receptor (Ki = 1,120 ± 59 nM), representing >1,000-fold selectivity over the MCHR1 Ki of 0.6 nM [1]. Additionally, AMG 076 showed no significant inhibitory activity against MCHR2 at concentrations >10,000 nM in a FLIPR Ca²⁺ mobilization assay [1]. This selectivity is notable given that several MCHR1 antagonists display activity at MCHR2 or other aminergic GPCRs.

receptor selectivity off-target screening MCHR2 5HT2C GPCR panel

In Vivo Body Weight and Metabolic Efficacy in DIO Mice: Head-to-Head vs. Sibutramine with Differential Metabolic Improvement

In a 20-week DIO mouse study comparing AMG 076 (3 and 10 mg/kg/day, p.o.) with sibutramine (10 mg/kg/day, p.o.), both AMG 076 doses achieved statistically significant body weight reduction by day 3 (3 mg/kg) and day 7 (10 mg/kg) that was sustained through day 144 [1]. AMG 076 reduced food intake to a greater extent than sibutramine (P < 0.05 for both doses) [1]. Critically, chronic AMG 076 administration significantly decreased fasting insulin and glucose levels and improved glucose tolerance and insulin sensitivity, whereas sibutramine-treated DIO mice showed no improvement in these metabolic parameters [1]. In a separate prevention model, AMG 076 dose-dependently reduced body weight gain in wild-type but not MCHR1(-/-) mice, confirming target specificity, with effects partly mediated by increased energy expenditure (VO₂) [1].

diet-induced obesity body weight reduction glucose tolerance insulin sensitivity sibutramine

Non-Human Primate Efficacy Data in Spontaneously Obese Cynomolgus Monkeys: A Cross-Species Differentiation

Unlike most MCHR1 antagonists, AMG 076 was evaluated in spontaneously obese cynomolgus monkeys—a species that, like humans, expresses both MCHR1 and MCHR2 [1]. In this study, AMG 076 was well tolerated with no abnormal clinical observations or behavioral changes. Body weight and BMI trended downward in AMG 076 treatment groups vs. vehicle, with the 1 mg/kg group reaching statistical significance (P < 0.05). Five of six vehicle-treated monkeys gained significant weight, whereas at least three monkeys in each AMG 076 dose group showed commensurate decreases in body weight and BMI [1]. This primate dataset distinguishes AMG 076 from MCHR1 antagonists such as SNAP-94847, GW-803430, and T-226296, for which no comparable primate obesity efficacy data are publicly available.

non-human primate cynomolgus monkey translational obesity model MCHR2 co-expression

Scalable Stereoselective Synthesis Supporting Preclinical and Clinical Supply: A Procurement-Ready Attribute

A stereoselective synthetic route suitable for large-scale preparation of AMG 076 was developed and published by Andersen et al. at Amgen to support preclinical studies [1]. This established process chemistry contrasts with many research-grade MCHR1 antagonists for which no published scalable synthesis exists, reducing batch-to-batch variability and ensuring reproducible purity profiles for multi-week in vivo studies [1]. The compound is supplied as the benzenesulfonate salt (CAS 1001438-96-5; molecular formula C₃₂H₃₉F₃N₂O₅S; MW 620.72) with commercially available purity ≥98% (HPLC) .

stereoselective synthesis large-scale preparation process chemistry procurement feasibility

Optimal Research and Procurement Application Scenarios for AMG 076 Based on Quantitative Differentiation Evidence


Chronic DIO Mouse Studies Requiring Combined Body Weight and Metabolic Endpoint Assessment

AMG 076 is the preferred MCHR1 antagonist for DIO mouse studies where researchers need to dissociate body weight reduction from improvements in glucose homeostasis. As demonstrated in the 20-week head-to-head study vs. sibutramine, AMG 076 uniquely improved glucose tolerance and insulin sensitivity while sibutramine did not [1]. AMG 076's >1,000-fold selectivity over 5HT2C minimizes confounding effects on serotonergic feeding pathways, and its established oral dosing regimen (3–10 mg/kg/day) with confirmed plasma exposures supports reproducible multi-week protocols [1].

Translational Obesity Research in Non-Human Primates Expressing Both MCHR1 and MCHR2

AMG 076 is the only MCHR1 antagonist with published efficacy and tolerability data in spontaneously obese cynomolgus monkeys, a species co-expressing MCHR2 as in humans [1]. Researchers planning NHP studies can reference the existing dose range (1–10 mg/kg, b.i.d., p.o.), tolerability profile (no abnormal clinical observations), and endpoint trends (body weight, BMI, intra-abdominal fat by CT) to design adequately powered follow-up studies [1].

Cardiovascular Safety Pharmacology Studies Using MCHR1 Antagonism

For laboratories investigating the relationship between MCHR1 blockade and cardiac electrophysiology, AMG 076 offers a uniquely wide hERG safety margin (>5 μM) compared with the progenitor compound 2 (low nanomolar hERG IC50) [1]. The in vivo confirmation of reduced QT prolongation risk in preclinical cardiovascular studies provides a benchmark for evaluating newer MCHR1 antagonists and supports its use as a negative-control compound in hERG-centric screening cascades [2].

Structure-Activity Relationship (SAR) Studies Using AMG 076 as a Reference Standard

The published scalable stereoselective synthesis and well-characterized benzenesulfonate salt form (≥98% purity, MW 620.72) make AMG 076 an analytically reliable reference standard for SAR programs [1]. Its defined chiral centers (4aR,11R,11aS) and comprehensive selectivity profile (64-target Eurofins Panlabs panel) enable precise benchmarking of new chemical entities against a compound with both in vitro potency (Ki 0.6 nM) and multi-species in vivo validation [2].

Quote Request

Request a Quote for Amg 076

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.